

The Stereochemical Landscape of Benzoyl-L-leucine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Benzoyl-L-leucine*

Cat. No.: *B075750*

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An In-depth Examination of the Synthesis, Spectroscopic Properties, and Stereospecific Biological Activity of a Key Leucine Derivative

This technical guide provides a comprehensive overview of the stereochemistry of **Benzoyl-L-leucine**, a derivative of the essential amino acid L-leucine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, and the pivotal role of stereochemistry in its biological activity. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided for key methodologies.

Core Physicochemical and Stereochemical Properties

Benzoyl-L-leucine, systematically named (2S)-2-benzamido-4-methylpentanoic acid, is a chiral molecule whose stereochemical configuration is crucial to its biological function. The L-configuration, inherited from the parent amino acid, dictates its interaction with biological targets.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₇ NO ₃	[1]
Molecular Weight	235.28 g/mol	[1]
Melting Point	102-103 °C	[2]
Optical Activity [α] _D ²⁰	-10.0±1° (c = 1% in methanol)	[3]
IUPAC Name	(2S)-2-benzamido-4-methylpentanoic acid	[1]
SMILES	CC(C)C--INVALID-LINK--NC(=O)C1=CC=CC=C1	[1]

Synthesis of Benzoyl-L-leucine and its Enantiomer

The synthesis of **Benzoyl-L-leucine** and its D-enantiomer is critical for studying their comparative biological effects. A common and effective method involves the acylation of the corresponding amino acid with benzoyl chloride in a basic aqueous medium, a variation of the Schotten-Baumann reaction.

Experimental Protocol: Synthesis of N-Benzoyl-L-leucine

Materials:

- L-leucine
- Benzoyl chloride
- Sodium bicarbonate (NaHCO₃)
- Hydrochloric acid (HCl)
- Diethyl ether
- Deionized water

- PEG-400 (optional, as a green catalyst)[[4](#)]

Procedure:[[4](#)]

- Dissolve L-leucine (0.01 mol) in a minimal amount of saturated sodium bicarbonate solution (5 mL) in a conical flask.
- To this solution, add 50 mL of PEG-400.
- Slowly add benzoyl chloride (0.011 mol) portion-wise to the reaction mixture while stirring vigorously.
- Continue stirring for fifteen minutes.
- Allow the reaction mixture to stand overnight.
- The following day, pour the mixture onto crushed ice.
- Acidify the aqueous solution with dilute hydrochloric acid to precipitate the **N-Benzoyl-L-leucine**.
- Collect the solid product by vacuum filtration and wash with cold deionized water.
- Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure **N-Benzoyl-L-leucine**.
- Dry the purified product under vacuum.

A similar procedure can be followed for the synthesis of N-Benzoyl-D-leucine, starting with D-leucine.

Synthesis Workflow



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Caption: General workflow for the synthesis of N-**Benzoyl-L-leucine**.

Spectroscopic Characterization

While specific, publicly available raw spectra for N-**Benzoyl-L-leucine** are limited, the expected spectral data can be inferred from its structure and data from similar compounds.

Spectroscopic Data	Expected Characteristics
¹ H NMR (DMSO-d ₆)	Signals expected at δ 8.45 (d, NH), 7.94 (d, Ar-H), 7.19 (m, Ar-H), 4.30 (m, α -CH), 2.22 (m, γ -CH), 1.52 (m, β -CH ₂), and 0.90 (d, δ -CH ₃). ^[4]
¹³ C NMR	Expected peaks around δ 174 (C=O, acid), 167 (C=O, amide), 134-127 (aromatic C), 52 (α -C), 40 (β -C), 25 (γ -C), and 22, 21 (δ -C).
IR (KBr, cm ⁻¹)	Characteristic peaks are expected around 3300 (N-H stretch), 3100-2500 (O-H stretch, broad), 2950, 2850 (C-H stretch), 1700 (C=O stretch, acid), and 1650 (C=O stretch, amide). ^[4]
Mass Spectrometry (ESI-MS)	Expected [M+H] ⁺ at m/z 236.13 and [M-H] ⁻ at m/z 234.12.

Stereochemistry and Biological Activity: Antifungal Properties

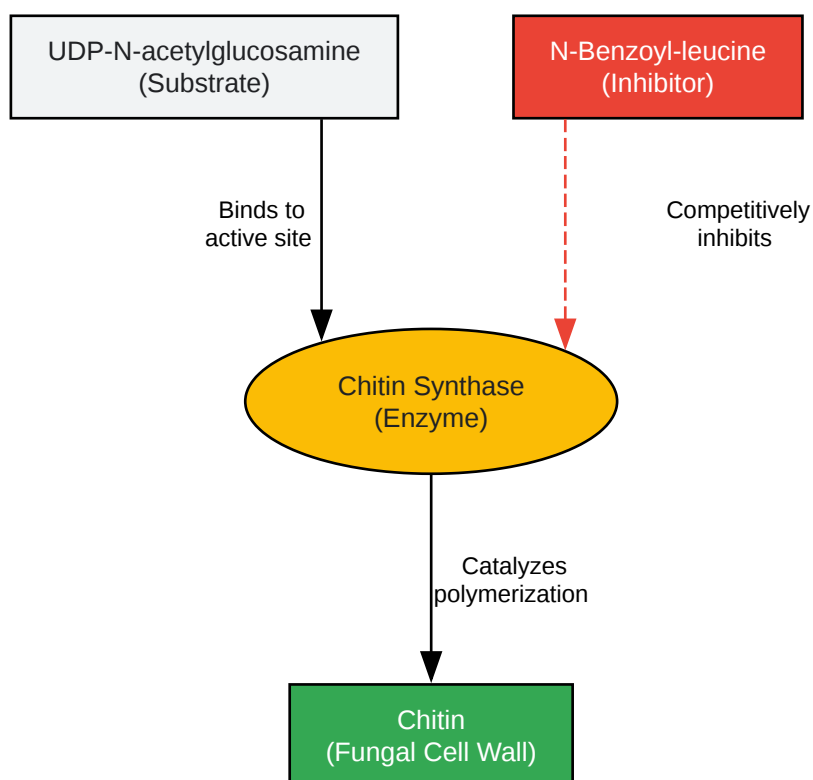
The stereochemistry of N-benzoyl amino acid derivatives has been shown to be a critical determinant of their biological activity, particularly their antifungal properties. While data for N-**Benzoyl-L-leucine** is not extensively detailed, studies on related compounds provide strong evidence for this stereospecificity.

Research on N-benzoyl amino esters has demonstrated that these compounds exhibit significant antifungal activity against filamentous fungi such as *Aspergillus fumigatus* and *Fusarium temperatum*.^[5] A key finding from these studies is the differential activity between enantiomers. For instance, the methyl ester of N-Benzoyl-D-valine showed higher growth inhibition against both fungal species compared to its L-enantiomer.^[6]

This suggests that the spatial arrangement of the amino acid side chain, dictated by the stereocenter, is crucial for the interaction with the biological target, which is proposed to be chitin synthase.[7]

Proposed Mechanism of Action: Chitin Synthase Inhibition

Chitin is an essential structural component of the fungal cell wall, and its synthesis is a prime target for antifungal drugs. The enzyme responsible for chitin polymerization is chitin synthase. It is hypothesized that N-benzoyl amino acid derivatives act as inhibitors of this enzyme. The stereochemical configuration of the inhibitor would directly influence its binding affinity to the active site of chitin synthase, thereby affecting its inhibitory potency.



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Caption: Proposed mechanism of antifungal action via chitin synthase inhibition.

Conclusion

The stereochemistry of **Benzoyl-L-leucine** is a fundamental aspect that governs its physical properties and, more importantly, its biological interactions. The L-configuration is key to its role in various applications, from peptide synthesis to its potential as a bioactive molecule. The demonstrated stereospecificity of related N-benzoyl amino acid derivatives in antifungal activity highlights the importance of synthesizing and evaluating enantiomerically pure compounds in drug discovery and development. Further research, including the acquisition of detailed spectroscopic and crystallographic data for both enantiomers, will be invaluable in fully elucidating the structure-activity relationships and unlocking the full therapeutic potential of this class of compounds.

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